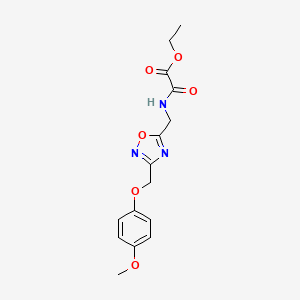
N-(2-ethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula .
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This often involves various techniques such as condensation reactions, substitution reactions, etc .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, density, molar mass, and various spectroscopic properties. These properties can often be found in databases or determined experimentally .Applications De Recherche Scientifique
Anticancer and Antimicrobial Activity
Research has shown the synthesis of N-aryl substituted phenyl acetamide analogs of phthalazines, which includes compounds structurally related to N-(2-ethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide. These compounds have demonstrated inhibition activity against HCT 116 cancer cell line and possess antimicrobial activities (Kumar et al., 2019).
Synthesis of β-Lactam Antibiotics
The compound is relevant in the synthesis of key intermediates for β-lactam antibiotics. A practical synthesis involving similar compounds has been studied, which is crucial in the production of these antibiotics (Cainelli et al., 1998).
Environmental Biodegradation
Related compounds, specifically di-(2-ethylhexyl) phthalate, have been studied for their biodegradation in contaminated water and soil. This research is significant for understanding the environmental impact and remediation of phthalate derivatives (Yang et al., 2018).
Chemical Synthesis and Reactions
Research into the base-catalyzed and acid-catalyzed reactions of N-(arylsulfonyloxy)phthalimides, which are structurally related, provides insights into the chemical behavior and potential applications of N-(2-ethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide (Fahmy et al., 1977).
Novel Applications in Drug Development
Studies on similar compounds, such as phthalazinone and benzoxazinone containing thiazolidinediones, have shown potential as antidiabetic and hypolipidemic agents. This suggests possible therapeutic applications for N-(2-ethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide in drug development (Madhavan et al., 2001).
Anticonvulsant Activity
Related phthalazin-1(2H)-ones have been synthesized and evaluated for their anticonvulsant activity. This research could guide the exploration of N-(2-ethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide's potential in treating convulsions (Grasso et al., 2000).
Pregnancy and Environmental Health
The study of di-(2-ethylhexyl)phthalate, a related compound, in human pregnancy duration highlights the importance of understanding the health effects of phthalates and their derivatives on human health (Latini et al., 2003).
Benzodiazepine Receptor Ligands
Compounds like 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines have been identified as benzodiazepine receptor ligands. This suggests a potential role for N-(2-ethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide in neurological studies (Tarzia et al., 1988).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-16-10-6-5-9-15(16)20-17(22)12-24-18-14-8-4-3-7-13(14)11-19-21-18/h3-11H,2,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVIBIUMPBXSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2937039.png)
![3-chloro-N-{1,3-diethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}benzamide](/img/structure/B2937040.png)







![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937053.png)

![5-Bromo-2,2-difluorospiro[2.3]hexane](/img/structure/B2937060.png)